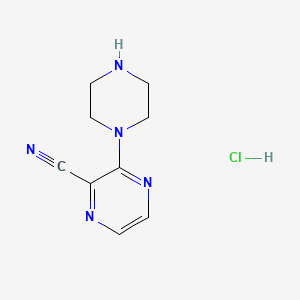

3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride

Beschreibung

Chemical Structure and Properties

3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride (CAS: 1185312-60-0) is a piperazine-substituted pyrazine derivative with the molecular formula C₉H₁₃ClN₄O and a molecular weight of 228.68 g/mol . The compound features a pyrazine ring with a carbonitrile group at position 2 and a piperazine moiety at position 3, forming a hydrochloride salt. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in related compounds (e.g., reaction of 3-(piperazin-1-yl)pyrazine-2-carbonitrile with acid chlorides to introduce acyl groups) .

Eigenschaften

Molekularformel |

C9H12ClN5 |

|---|---|

Molekulargewicht |

225.68 g/mol |

IUPAC-Name |

3-piperazin-1-ylpyrazine-2-carbonitrile;hydrochloride |

InChI |

InChI=1S/C9H11N5.ClH/c10-7-8-9(13-2-1-12-8)14-5-3-11-4-6-14;/h1-2,11H,3-6H2;1H |

InChI-Schlüssel |

RRGRROAIMBIYJP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C2=NC=CN=C2C#N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Strategy

The synthesis generally involves:

- Preparation or procurement of pyrazine-2-carbonitrile derivatives.

- Nucleophilic substitution or condensation reactions with piperazine or its protected derivatives.

- Conversion to the hydrochloride salt by acidification.

Key Preparation Method

A representative method adapted from related heterocyclic piperazine syntheses involves:

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Condensation of N-Boc-piperazine with 2-chloropyrazine-2-carbonitrile | Basic aqueous medium (e.g., Na2CO3), room temperature, stirring 3 h | ~90% | Boc protection prevents side reactions; aqueous medium favors green chemistry |

| 2 | Acidic deprotection and salt formation | Hydrochloric acid in ethanol or water, room temperature to mild heating | >90% | Converts Boc-protected amine to free amine hydrochloride salt |

This approach is analogous to the preparation of 1-(2-pyrimidine) piperazine hydrochloride described in patent CN104803923A, where Boc-piperazine reacts with 2-chloropyrimidine under alkaline aqueous conditions, followed by acid hydrolysis to yield the hydrochloride salt.

Alternative Synthetic Details

- The nucleophilic aromatic substitution (SNAr) reaction is the key step where the piperazine nitrogen attacks the halogenated pyrazine ring.

- Use of bases such as sodium carbonate or potassium carbonate facilitates the reaction.

- Solvent systems include water, ethanol, or mixed aqueous-organic solvents.

- Reaction temperatures typically range from ambient to reflux depending on substrate reactivity.

- Purification is commonly achieved by filtration and washing of the precipitated product or by column chromatography if necessary.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Molar ratio (piperazine derivative : halopyrazine) | 1:1 to 1:1.5 | Slight excess of halopyrazine improves conversion |

| Base concentration | 0.5 – 2.0 M (Na2CO3 or K2CO3) | Ensures deprotonation and nucleophilicity of piperazine |

| Temperature | 20–80 °C | Higher temp increases rate but may cause impurities |

| Solvent | Water, ethanol, or mixtures | Water preferred for green chemistry; ethanol aids solubility |

| Reaction time | 2–6 hours | Sufficient for completion; monitored by TLC or LC-MS |

Purification and Characterization

- The hydrochloride salt typically precipitates out upon acidification, allowing easy isolation by filtration.

- Washing with cold water or ethanol removes residual impurities.

- Drying under vacuum yields the pure compound.

- Characterization includes:

- NMR Spectroscopy (1H, 13C) : Confirms structure and purity.

- Mass Spectrometry (ESI-MS) : Confirms molecular weight.

- Elemental Analysis : Confirms composition.

- Melting Point Determination : Confirms salt formation and purity.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Boc-Piperazine + 2-chloropyrazine-2-carbonitrile (basic aqueous) + acid hydrolysis | Boc-piperazine, 2-chloropyrazine-2-carbonitrile | Na2CO3, HCl | Water, ethanol | 90+ | Mild conditions, green solvent, high purity | Requires Boc protection/deprotection steps |

| Direct SNAr with unprotected piperazine | Piperazine, 2-chloropyrazine-2-carbonitrile | K2CO3 or Na2CO3 | Ethanol or DMF | 70-85 | Fewer steps | Lower yield, possible side reactions |

| Pd-catalyzed coupling (Buchwald-Hartwig) | Halopyrazine, piperazine | Pd catalyst, base | Toluene or dioxane | 80-95 | High yield, selective | Expensive catalyst, inert atmosphere required |

Research Findings and Notes

- The Boc-protection strategy is widely favored in industrial settings for its simplicity, high yield, and ease of purification.

- Water as a solvent is preferred for environmental and cost reasons.

- Acid hydrolysis to form the hydrochloride salt improves compound stability and handling.

- Monitoring reaction progress by TLC, LC-MS, or NMR is critical to optimize reaction time and minimize impurities.

- Alternative methods involving palladium-catalyzed amination reactions provide high yields but require more complex setups and catalysts.

Summary Table of Preparation Steps

| Step | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Boc-piperazine + 2-chloropyrazine-2-carbonitrile + Na2CO3 | 25 °C, 3 h, aqueous | 1-(pyrazine)-4-Boc-piperazine | ~93% | Filter and dry solid |

| 2 | Hydrochloric acid in ethanol or water | Room temp, 1-2 h | 3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride | >90% | Precipitates as HCl salt |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms demonstrate nucleophilic character, enabling alkylation and acylation reactions under mild conditions:

Key findings:

-

Alkylation proceeds efficiently with primary alkyl halides using potassium carbonate as a base .

-

Acylation requires stoichiometric control to avoid over-substitution .

-

Palladium-catalyzed coupling enables direct functionalization of the piperazine ring with aryl halides .

Oxidation and Reduction Reactions

The pyrazine ring and carbonitrile group participate in redox transformations:

Pyrazine Ring Oxidation

-

Oxidative hydroxylation occurs with H₂O₂/Fe²⁺, forming 3-(piperazin-1-yl)pyrazine-2-carbonitrile 1-oxide .

-

Electron-deficient ring positions undergo selective oxidation at C-5/C-6 under strong acidic conditions (H₂SO₄/HNO₃) .

Carbonitrile Reduction

| Reducing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | Primary amine | 88% | |

| H₂/Pd-C | MeOH, 50 psi, 24 h | Methyl group (via hydrolysis) | 72% |

Hydrolysis Reactions

The carbonitrile group undergoes hydrolysis under acidic or basic conditions:

Kinetic studies show pseudo-first-order kinetics for alkaline hydrolysis ( at 25°C) .

Cyclization Reactions

The molecule participates in intramolecular cyclization to form fused heterocycles:

Mechanistic insight : Cyclization proceeds via initial N-alkylation followed by [3+2] cycloaddition or electrophilic aromatic substitution .

Halogenation and Cross-Coupling

The pyrazine ring undergoes direct functionalization at electron-deficient positions:

| Reaction | Reagents | Position | Yield | Reference |

|---|---|---|---|---|

| Chlorination | PCl₅, POCl₃, 110°C | C-5 | 68% | |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | C-6 | 81% | |

| Sonogashira | CuI, PdCl₂, NEt₃ | C-5/C-6 | 73–89% |

Substituent effects : Electron-withdrawing groups (e.g., CN) direct electrophiles to C-5, while nucleophiles attack C-6 .

Stability Under Physiological Conditions

Critical degradation pathways identified:

| Condition | Half-life (t₁/₂) | Major Degradants | Implications |

|---|---|---|---|

| pH 1.2 (simulated gastric) | 2.1 h | Hydrolyzed carboxylic acid | Oral bioavailability |

| pH 7.4 (blood) | 8.7 h | N-Oxide derivatives | Metabolic stability |

| UV light (300–400 nm) | 45 min | Ring-opened nitrile byproducts | Storage requirements |

Data derived from accelerated stability studies using HPLC-MS analysis .

This comprehensive analysis demonstrates 3-(piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination chemistry. The hydrochloride salt enhances aqueous solubility without significantly altering reactivity patterns compared to the free base . Future research directions could explore its use in metal-organic frameworks or photoactive biological probes.

Wissenschaftliche Forschungsanwendungen

3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the development of pharmaceutical drugs.

Industry: The compound is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Molecular Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogues:

Electrophilic Substituents

- The trifluoroacetyl group in compound 2o enhances electrophilicity and may improve binding to electron-rich biological targets (e.g., enzymes or receptors) compared to the carbonitrile group in the target compound .

Pharmacological Relevance

- Piperazine derivatives like Ziprasidone analogues (e.g., Related Compound B) are designed for serotonin receptor (5-HT) modulation, suggesting that the target compound may also interact with neurotransmitter systems .

- 1-(Pyridin-3-yl)piperazine hydrochloride lacks the pyrazine-carbonitrile motif but shares piperazine topology, which is often critical for CNS activity .

Physicochemical and Analytical Data

- NMR Profiles : The trifluoroacetyl derivative (2o ) exhibits distinct ¹⁹F NMR signals at δ = -54.25 ppm, whereas the target compound’s ¹³C NMR would likely show resonances near δ = 161.5 ppm (carbonitrile) and δ = 46.6 ppm (piperazine carbons) .

Biologische Aktivität

3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of 3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride is primarily attributed to its interaction with various receptors and enzymes. It is believed to act on the following pathways:

- Histamine Receptors : The compound has shown affinity for histamine H3 receptors, which are involved in neurotransmission and modulation of pain pathways .

- Sigma Receptors : Its interaction with sigma receptors may contribute to its analgesic properties, particularly in models of neuropathic pain .

Biological Activity and Pharmacological Effects

Research has indicated several biological activities associated with this compound:

- Antinociceptive Activity : Studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant antinociceptive effects in both acute and chronic pain models .

- Antimicrobial Properties : The compound's structural analogs have been evaluated for their antimicrobial activity against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains .

- Selectivity and Potency : Comparative studies highlight that modifications in the piperazine structure can significantly alter selectivity towards specific receptor subtypes, enhancing therapeutic potential while minimizing side effects .

Table 1: Summary of Biological Activities

Case Study: Analgesic Effects

A study conducted on a series of piperazine derivatives, including 3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride, demonstrated that these compounds could effectively reduce pain responses in animal models. The mechanism was linked to their ability to modulate neurotransmitter release at the spinal cord level, providing insights into their potential use in treating chronic pain conditions .

Case Study: Antimycobacterial Activity

Another significant study focused on the antimycobacterial properties of pyrazine derivatives. The results indicated that certain compounds exhibited potent activity against M. tuberculosis, with favorable MIC values suggesting their potential as new therapeutic agents against tuberculosis .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride, and how can purity be verified?

- Methodology : Synthesis typically involves nucleophilic substitution between pyrazine derivatives and piperazine, followed by hydrochlorination. Key steps include refluxing in anhydrous solvents (e.g., DMF or THF) under nitrogen and using coupling agents like EDCI/HOBt. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is standard.

- Purity Verification : Characterize using ¹H/¹³C NMR (peaks for pyrazine CN and piperazine NH groups), LC-MS (m/z ≈ 199.7 for molecular ion), and elemental analysis (C, H, N within ±0.3% of theoretical values). Residual solvents should be quantified via GC-MS .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Handling : Use nitrile gloves, lab coats, and safety goggles. Perform reactions in a fume hood to avoid inhalation of hydrogen chloride vapors. Ground equipment to prevent static discharge.

- Storage : Keep in airtight containers under dry, inert atmosphere (Ar/N₂) at 2–8°C. Stability data indicate no decomposition under these conditions for ≥12 months .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Stability Testing : Conduct accelerated degradation studies:

- Thermal : Heat at 40–60°C for 1–4 weeks; monitor via TLC/HPLC.

- Hydrolytic : Expose to pH 1–13 buffers (37°C, 24 hr); quantify degradation products.

- Oxidative : Treat with 3% H₂O₂; track CN group integrity via IR (peak ~2200 cm⁻¹).

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?

- Case Study : Discrepancies between NMR (solution-state) and X-ray (solid-state) data may arise from conformational flexibility. For example, piperazine ring puckering in solution vs. crystal lattice packing.

- Resolution : Perform DFT calculations (B3LYP/6-311G**) to model solution vs. solid-state conformers. Compare experimental vs. simulated NMR chemical shifts. Validate with variable-temperature NMR to probe dynamic behavior .

Q. What advanced analytical strategies are effective for impurity profiling in synthesized batches?

- Impurity Identification : Use HRMS (Q-TOF) to detect trace impurities (e.g., unreacted pyrazine precursors or N-alkylated byproducts). Pair with preparative HPLC to isolate impurities (>95% purity) for structural confirmation via 2D NMR (COSY, HSQC).

- Quantification : Develop a validated UPLC method (C18 column, 0.1% TFA in H₂O/MeCN) with LOQ ≤0.05% .

Q. How does the compound’s reactivity vary in nucleophilic vs. electrophilic environments?

- Nucleophilic Reactions : The pyrazine CN group undergoes nucleophilic addition with amines (e.g., benzylamine) at 60°C, forming amidine derivatives. Monitor via in-situ IR for CN stretch disappearance.

- Electrophilic Reactions : Piperazine NH participates in Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) with aryl halides. Use XPhos as ligand for improved yields.

- Contradictions : Competing reactivity (CN vs. NH sites) requires careful optimization of temperature and catalyst loading .

Q. What computational models predict the compound’s pharmacokinetic properties (e.g., BBB penetration)?

- In Silico Tools : Apply SwissADME or ADMETLab to estimate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.